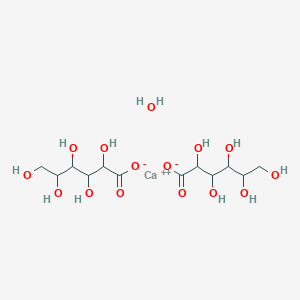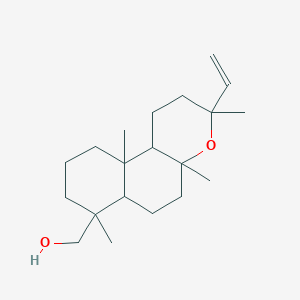
19-Hydroxy-13-epimanoyl oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid compound with the molecular formula C20H34O2 It is a derivative of manoyl oxide and is known for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Hydroxy-13-epimanoyl oxide can be achieved through several methods. One common approach involves the microbial transformation of ent-13-epi-manoyl oxide using Rhizopus nigricans cultures . This process converts the substrate into its 20-hydroxy, ent-3β-hydroxy, and (14S)-spiro derivatives.
Another method involves the chemical synthesis of labdane-type diterpenes from ent-3-b-hydroxy-13-epi-manoyl oxide (ribenol). This process includes the preparation of carboxylates and carbamates by treating the compound with anhydrides, acid chlorides, or isocyanate derivatives in the presence of pyridine .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of microbial transformation and chemical synthesis methods can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
19-Hydroxy-13-epimanoyl oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of acid chlorides, anhydrides, or isocyanate derivatives in the presence of pyridine.
Major Products Formed
The major products formed from these reactions include various hydroxylated, carboxylated, and carbamated derivatives of this compound. These derivatives exhibit enhanced biological activities and are useful in scientific research and industrial applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 19-Hydroxy-13-epimanoyl oxide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate cellular signaling pathways and inhibit the growth of microorganisms and cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through the modulation of oxidative stress and inflammation.
Comparison with Similar Compounds
19-Hydroxy-13-epimanoyl oxide is unique among labdane-type diterpenoids due to its specific hydroxylation pattern. Similar compounds include:
ent-13-epi-manoyl oxide: A precursor for the synthesis of this compound.
ent-beyer-14-en-18-ol: Another labdane-type diterpenoid with similar biological activities.
erythroxylol-A: A diterpenoid with a different hydroxylation pattern but similar biological properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl)methanol |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3 |
InChI Key |
MONXCRDSDZQGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


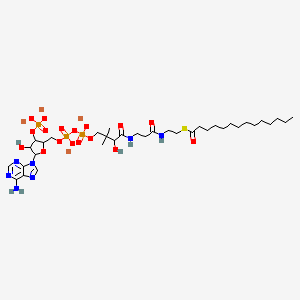
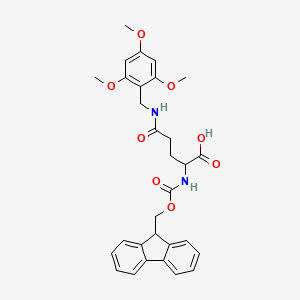
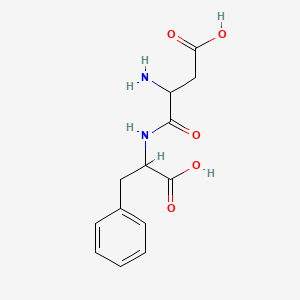

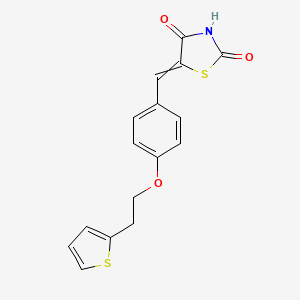
![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)
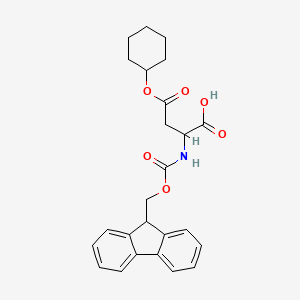
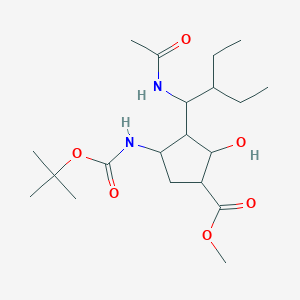
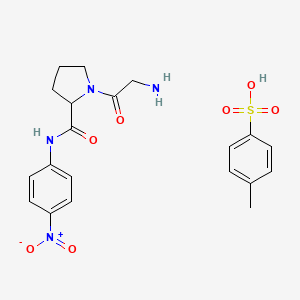
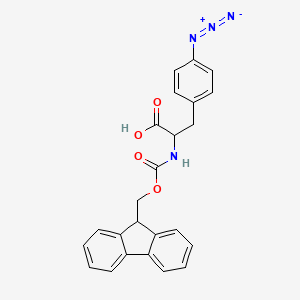
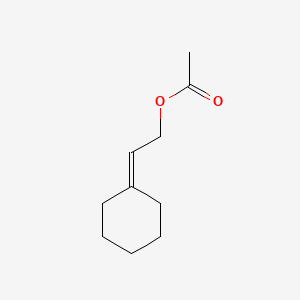
![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
